An In-depth Technical Guide to 1,3-Diphenylpropanetrione: Chemical Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 1,3-Diphenylpropanetrione: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenylpropanetrione, also known as dibenzoyl ketone or diphenyltriketone, is a vicinal tricarbonyl compound with significant research interest due to its unique chemical reactivity and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characteristics. Furthermore, it delves into the cytotoxic effects of related 1,3-diphenylpropan-1-one derivatives, exploring their potential mechanism of action through estrogen receptor modulation. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are provided, alongside visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical Structure and Properties
1,3-Diphenylpropanetrione is characterized by a propane backbone with three adjacent carbonyl groups, flanked by two phenyl rings. The central carbonyl group is particularly electrophilic, contributing to the compound's high reactivity.
Chemical Structure:
Image Source: PubChem CID 223850
Table 1: Physicochemical Properties of 1,3-Diphenylpropanetrione
| Property | Value | Reference |
| IUPAC Name | 1,3-diphenylpropane-1,2,3-trione | [1] |
| Synonyms | Diphenylpropanetrione, Dibenzoyl ketone, Diphenyl triketone | [1] |
| CAS Number | 643-75-4 | [1] |
| Molecular Formula | C₁₅H₁₀O₃ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystals | |
| Melting Point | ~71 °C | |
| Boiling Point | 340.83–393.1 °C (estimated) | |
| Density | ~1.2 g/cm³ (estimated) |
Spectral Properties
Table 2: Spectral Data for 1,3-Diphenylpropanetrione and its Precursor
| Spectral Data | 1,3-Diphenylpropanetrione (Expected/Reported) | 1,3-Diphenyl-1,3-propanedione (Precursor) |
| ¹³C NMR | Data available on PubChem[1] | Data available on SpectraBase[2] |
| GC-MS | m/z top peak: 105; 2nd highest: 77; 3rd highest: 51[1] | Not specified |
| FT-IR (cm⁻¹) | Expected strong C=O stretching bands (~1700-1750 cm⁻¹ for multiple carbonyls). | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=O stretching (~1600-1680 cm⁻¹), C=C stretching (~1450-1600 cm⁻¹). |
| UV-Vis (λmax) | Expected absorptions in the UV region due to π-π* and n-π* transitions of the conjugated system. | For a related derivative, absorption peaks were observed around 224 nm and 275 nm in aqueous solution[3]. |
Synthesis of 1,3-Diphenylpropanetrione
The synthesis of 1,3-diphenylpropanetrione is typically achieved through the oxidation of its precursor, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). A detailed two-step experimental protocol is provided below.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-propanedione
This procedure is adapted from a known method for the Claisen condensation of acetophenone and ethyl benzoate[4].
Materials:
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Acetophenone
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Methyl benzoate
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Calcium oxide (CaO)
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Toluene
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6N Hydrochloric acid (HCl)
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Aqueous sodium carbonate (Na₂CO₃)
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Nitrogen gas supply
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Dean-Stark apparatus
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Standard glassware for organic synthesis
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a nitrogen inlet, combine acetophenone (1 mole), methyl benzoate (6 moles), and calcium oxide (1.2 moles)[4].
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Heat the mixture to 195-200 °C under a nitrogen atmosphere with vigorous stirring[4].
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Continuously remove the methanol byproduct as it forms in the Dean-Stark trap over a period of 3.5 to 4 hours[4].
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After the reaction is complete, cool the mixture and add toluene.
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Acidify the mixture with 6N HCl with stirring until all solids dissolve[4].
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Separate the organic layer and wash it with aqueous sodium carbonate and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield crude 1,3-diphenyl-1,3-propanedione.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Oxidation to 1,3-Diphenylpropanetrione
This is a general procedure for the oxidation of a β-diketone to a vicinal trione.
Materials:
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1,3-Diphenyl-1,3-propanedione
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Selenium dioxide (SeO₂)
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Dioxane (or another suitable solvent)
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Standard glassware for organic synthesis
Procedure:
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Dissolve 1,3-diphenyl-1,3-propanedione in a suitable solvent such as dioxane in a round-bottom flask.
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Add a stoichiometric amount of selenium dioxide.
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Reflux the mixture with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
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Remove the solvent under reduced pressure.
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The resulting crude 1,3-diphenylpropanetrione can be purified by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
Derivatives of 1,3-diphenylpropan-1-one have demonstrated significant cytotoxic activity against various cancer cell lines, including the human breast cancer cell line MCF-7[5][6]. The proposed mechanism of action for some of these derivatives involves the modulation of the estrogen receptor (ER) signaling pathway[6].
Estrogen Receptor Signaling Pathway
The estrogen receptor, a nuclear hormone receptor, plays a crucial role in the development and progression of a majority of breast cancers. Upon binding of its ligand, estrogen, the receptor translocates to the nucleus and regulates the transcription of genes involved in cell proliferation and survival. Compounds that can block this interaction, known as estrogen receptor antagonists, are a cornerstone of endocrine therapy for breast cancer. The diagram below illustrates a simplified overview of the ER signaling pathway.
Caption: Simplified Estrogen Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow: Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of 1,3-diphenylpropanetrione derivatives can be quantified using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed workflow for this experiment is presented below.
Caption: Experimental Workflow for an MTT Cytotoxicity Assay.
Conclusion
1,3-Diphenylpropanetrione and its derivatives represent a class of compounds with significant potential in the field of medicinal chemistry. Their unique tricarbonyl structure imparts high reactivity, making them valuable synthons for the creation of more complex molecules. The demonstrated cytotoxicity of related compounds against breast cancer cells, potentially via estrogen receptor antagonism, highlights a promising avenue for future drug development. This guide provides foundational knowledge and detailed protocols to support further research into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further investigation is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this class of compounds.
References
- 1. 1,3-Diphenylpropanetrione | C15H10O3 | CID 223850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
